![molecular formula C21H21N3O4S B7478225 [5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of [5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone involves the inhibition of specific targets in the body. The compound has been shown to inhibit the activity of various kinases, including PI3K, mTOR, and CDKs. It has also been shown to modulate the activity of G protein-coupled receptors, such as the dopamine D2 receptor. The precise mechanism of action of the compound is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
Studies have demonstrated that [5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone can have a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate various signaling pathways. It has also been shown to have anti-inflammatory effects and to modulate neurotransmitter release. Further research is needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful handling and appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the study of [5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone. One direction is to further investigate its potential as a lead compound for drug development. Studies could focus on optimizing its pharmacological properties and identifying more specific targets for its activity. Another direction is to investigate its potential as a tool compound for studying various signaling pathways and cellular processes. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various disease states.
Métodos De Síntesis
The synthesis of [5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone involves a series of steps that have been reported in the literature. The starting materials for the synthesis are 2-furoic acid, 4-pyridin-2-ylpiperazine, and benzene sulfonyl chloride. The reaction involves the formation of an amide bond between the 2-furoic acid and 4-pyridin-2-ylpiperazine, followed by the addition of benzene sulfonyl chloride to the reaction mixture. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone has been studied extensively for its potential applications in drug discovery and development. The compound has been shown to exhibit activity against a range of targets, including kinases, G protein-coupled receptors, and ion channels. Studies have also demonstrated its potential as a lead compound for the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
[5-(benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-21(24-14-12-23(13-15-24)20-8-4-5-11-22-20)19-10-9-17(28-19)16-29(26,27)18-6-2-1-3-7-18/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVYSCLEHAPBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(O3)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


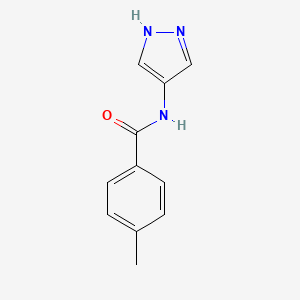
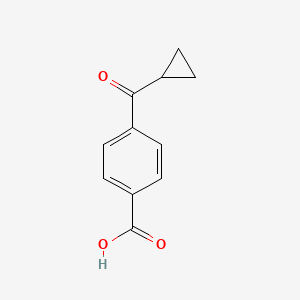
![N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7478168.png)


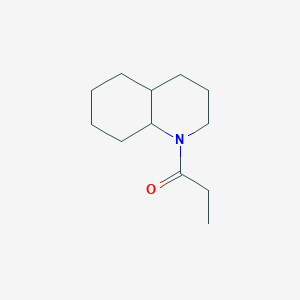
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)
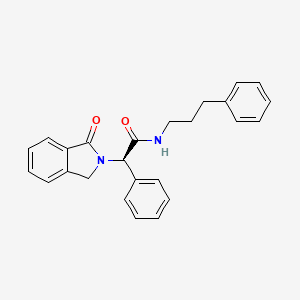
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
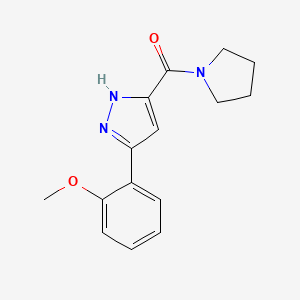
methanone](/img/structure/B7478270.png)
